3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide
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Overview
Description
“3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide” is a compound that contains a pyrazole ring. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest for many researchers due to their wide range of biological activities . Various strategies have been employed for the synthesis of pyrazole derivatives, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis
Pyrazole derivatives have been shown to exhibit a broad spectrum of biological effects, including antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS activities . They are also considered as possible antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity .Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
For instance, some pyrazole derivatives are known to inhibit the FLT3-ITD and BCR-ABL pathways .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities .
Advantages and Limitations for Lab Experiments
3MNPB has several advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, it has a low solubility in water, which can limit its use in certain experiments. Additionally, it can be toxic in high concentrations, so caution should be taken when using it in experiments.
Future Directions
There are a number of potential future directions for 3MNPB research. One potential direction is the development of new drugs and treatments based on the compound. Additionally, further research could be conducted to explore the potential applications of the compound in biochemistry, pharmacology, and medicine. Other potential future directions include the development of new synthesis methods and the exploration of the compound's potential use in other fields, such as agriculture and food science.
Synthesis Methods
3MNPB can be synthesized in a number of ways. One of the most common methods is the condensation of 3-methyl-N-(4-hydroxyphenyl)butanamide with 4-hydroxy-3-methyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out at room temperature and the product is isolated by purification methods.
Scientific Research Applications
3MNPB has a variety of applications in scientific research. It has been studied extensively for its potential use in biochemistry, pharmacology, and medicine. In biochemistry, the compound has been used to study the structure and function of proteins and other macromolecules. In pharmacology, it has been used to study the effects of drugs on the body and to develop new drugs. In medicine, it has been used to study the effects of drugs on diseases and to develop new treatments.
properties
IUPAC Name |
3-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(2)9-14(18)16-12-5-3-11(4-6-12)13-7-8-15-17-13/h3-8,10H,9H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMUIJRHRGQUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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